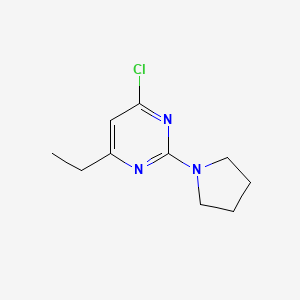

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Descripción

BenchChem offers high-quality 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-2-8-7-9(11)13-10(12-8)14-5-3-4-6-14/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNGFOJOKNIVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590741 | |

| Record name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901586-62-7 | |

| Record name | 4-Chloro-6-ethyl-2-(1-pyrrolidinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=901586-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine basic properties

An In-Depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a key heterocyclic intermediate in medicinal chemistry. It details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile building block in the design of novel therapeutic agents.

Core Compound Profile and Physicochemical Properties

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS No. 901586-62-7) is a substituted pyrimidine that serves as a valuable scaffold in drug discovery. The pyrimidine core is a "privileged structure," forming the basis of numerous FDA-approved drugs, particularly in oncology and virology. This specific compound is functionalized with three key groups that define its utility:

-

C4-Chloro Group: The primary reactive site, this chlorine atom is an excellent leaving group, readily displaced by various nucleophiles in Nucleophilic Aromatic Substitution (SNAr) reactions.

-

C6-Ethyl Group: This alkyl substituent provides steric bulk and modulates the lipophilicity of the molecule and its downstream derivatives, influencing properties like solubility and membrane permeability.

-

C2-Pyrrolidine Group: This saturated heterocycle occupies a key vector for structure-activity relationship (SAR) studies, offering a point for interaction with biological targets and influencing the compound's conformational properties.

The core properties of the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 901586-62-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₄ClN₃ | [1][2] |

| Molecular Weight | 211.69 g/mol | [1][2] |

| IUPAC Name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | - |

| Appearance | Solid | [1] |

| SMILES | ClC1=CC(CC)=NC(N2CCCC2)=N1 | [1] |

| InChI Key | HJNGFOJOKNIVKF-UHFFFAOYSA-N | [1] |

| Boiling Point | Data not available | [2][3] |

| Melting Point | Data not available | [2] |

Synthesis and Chemical Reactivity

The strategic value of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine lies in its straightforward synthesis and predictable reactivity, making it an ideal starting point for library synthesis.

Mechanistic Insight: Reactivity of the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electron deficiency withdraws electron density from the ring carbons, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack. The chlorine atom at the C4 position is therefore highly activated for displacement, a classic example of Nucleophilic Aromatic Substitution (SNAr). This reactivity is the cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) to build molecular diversity.

Proposed Synthetic Workflow

A common and efficient method for preparing the title compound involves a two-step process starting from a commercially available precursor, 2,4-dichloro-6-ethylpyrimidine. The process leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions, although conditions can be optimized to favor monosubstitution.

Caption: Synthetic workflow for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Detailed Experimental Protocol

This protocol describes the selective nucleophilic substitution at the C2 position, followed by the retention of the reactive C4-chloro group.

Objective: To synthesize 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine from 2,4-dichloro-6-ethylpyrimidine.

Materials:

-

2,4-dichloro-6-ethylpyrimidine

-

Pyrrolidine

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,4-dichloro-6-ethylpyrimidine (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask under a nitrogen atmosphere, add DIPEA (1.5 eq).

-

Nucleophile Addition: Add pyrrolidine (1.1 eq) dropwise to the stirred solution at room temperature. The causality for using a slight excess of the nucleophile is to drive the reaction to completion, while the base (DIPEA) scavenges the HCl generated during the substitution, preventing protonation of the nucleophile.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the desired product.

-

Aqueous Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. The purpose of the aqueous wash is to remove the DIPEA hydrochloride salt and any excess base.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Analytical Characterization (Predicted)

While specific spectral data is not widely published, the expected analytical characteristics can be reliably predicted based on its structure and data from close analogs, such as 4-chloro-6-ethyl-5-fluoropyrimidine.[4]

-

¹H NMR:

-

Pyrimidine Proton (H5): A singlet is expected around δ 6.5-7.0 ppm.

-

Pyrrolidine Protons: Two multiplets are expected in the regions of δ 3.4-3.6 ppm and δ 1.9-2.1 ppm, corresponding to the protons adjacent to and distant from the nitrogen atom, respectively.

-

Ethyl Protons: A quartet around δ 2.6-2.8 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃) are predicted.[4]

-

-

¹³C NMR: Distinct signals are expected for the pyrimidine ring carbons (δ 160-170 ppm), the ethyl group carbons (δ 12-30 ppm), and the pyrrolidine carbons (δ 25-50 ppm).

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak (M⁺) at m/z 211. A characteristic isotopic pattern with a second peak at m/z 213 (M+2) in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.

Applications in Drug Discovery

The true value of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is its role as a versatile intermediate for creating libraries of novel compounds for biological screening. The reactive C4-chloro position is a synthetic handle that allows for the exploration of a vast chemical space.

Caption: Role as a core scaffold for generating diverse compound libraries.

By reacting this intermediate with various nucleophiles (amines, alcohols, thiols, etc.), researchers can rapidly generate a library of analogs. This strategy is highly effective in SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The pyrimidine scaffold is a well-established pharmacophore in many drug classes:

-

Oncology: Many kinase inhibitors, such as Imatinib and Gefitinib, are based on heterocyclic cores like pyrimidine. The structural motif of the title compound is relevant for developing inhibitors of protein-protein interactions, such as the MDM2-p53 pathway.[5]

-

Antiviral/Antifungal Agents: Substituted pyrimidines are central to the structure of many nucleoside analogs and other antiviral drugs. Related chloro-ethyl-pyrimidines are used as building blocks for broad-spectrum antifungal agents.[4]

Safety and Handling

As with any laboratory chemical, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine should be handled with appropriate care.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statement | H302: Harmful if swallowed | [1] |

| Hazard Class | Acute Toxicity 4 (Oral) | [1] |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its predictable reactivity, rooted in the fundamental principles of heterocyclic chemistry, combined with its straightforward synthesis, makes it an invaluable tool for medicinal chemists. Its structure contains the necessary handles to facilitate rapid library synthesis and detailed structure-activity relationship exploration, positioning it as a key intermediate in the quest for novel therapeutics targeting a range of diseases.

References

- EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 . PubChem, National Center for Biotechnology Information. [Link]

-

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine . PubChem, National Center for Biotechnology Information. [Link]

-

2,4-Diamino-6-chloropyrimidine CAS 156-83-2 . Autech Industry Co.,Ltd. [Link]

-

2,4-Diamino-6-chloropyrimidine . PubChem, National Center for Biotechnology Information. [Link]

-

Aguilar, A., et al. (2017). Discovery of ... A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development . Journal of Medicinal Chemistry, 60(7), 2819-2839. PubMed. [Link]

-

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine supplier - CAS 901586-62-7 . e-Chem. [Link]

Sources

- 1. 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine DiscoveryCPR 901586-62-7 [sigmaaldrich.com]

- 2. exchemistry.com [exchemistry.com]

- 3. 901586-62-7|4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3 [chemicalbook.com]

- 5. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine (CAS Number: 901586-62-7), a heterocyclic compound with significant potential in medicinal chemistry. While specific literature on this exact molecule is emerging, this document consolidates information on structurally related compounds and established synthetic methodologies to offer a robust framework for its synthesis, characterization, and exploration of its biological activities. We will delve into a proposed synthetic pathway, discuss its physicochemical properties, and explore its potential as a scaffold in drug discovery, particularly in kinase inhibition. This guide is intended to be a valuable resource for researchers and drug development professionals interested in the expanding field of pyrimidine derivatives.

Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including several approved drugs. Its ability to mimic the purine bases of DNA and RNA, coupled with its capacity for diverse substitutions, makes it a privileged scaffold for targeting a wide range of biological targets. The incorporation of a pyrrolidine moiety can further enhance the pharmacological profile of a molecule by improving aqueous solubility and providing a hydrogen bond acceptor, which can be crucial for target engagement.[1] Fused heterocyclic systems containing pyrrolidine and pyrimidine rings have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]

The subject of this guide, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, represents a promising, yet underexplored, member of this chemical class. The presence of a chlorine atom at the 4-position provides a reactive handle for further chemical modifications, making it an attractive intermediate for the synthesis of compound libraries for high-throughput screening.

Physicochemical and Structural Properties

While experimental data for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is not extensively available in public databases, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value | Source/Justification |

| CAS Number | 901586-62-7 | N/A |

| Molecular Formula | C10H14ClN3 | Calculated |

| Molecular Weight | 211.69 g/mol | Calculated |

| IUPAC Name | 4-chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | IUPAC Nomenclature |

| LogP | ~2.2 | Estimated based on similar structures |

| Topological Polar Surface Area (TPSA) | 29.54 Ų | Calculated |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 3 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Proposed Synthetic Strategy: A Modular Approach

A plausible and efficient synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine can be envisioned through a convergent synthetic route, leveraging established pyrimidine chemistry.[3][4] The proposed pathway involves a two-step process starting from commercially available precursors.

Rationale for the Synthetic Design

The choice of a stepwise approach allows for the controlled introduction of the different substituents onto the pyrimidine core. The initial condensation reaction to form the pyrimidine ring is a well-established and high-yielding transformation. The subsequent chlorination of the hydroxyl group is a standard procedure, often accomplished with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This modular approach also allows for the synthesis of a diverse range of analogs by simply varying the starting materials.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol

-

To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl 3-oxopentanoate (1 equivalent) at room temperature.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add 1H-Pyrrolidine-1-carboximidamide hydrochloride (1 equivalent) to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-(Pyrrolidin-1-yl)-6-ethylpyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Monitor the reaction by TLC. Upon completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Spectroscopic Characterization

The structural confirmation of the synthesized 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine would rely on a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - A triplet and a quartet in the aliphatic region corresponding to the ethyl group.- Multiplets for the pyrrolidine protons.- A singlet in the aromatic region for the pyrimidine proton. |

| ¹³C NMR | - Peaks corresponding to the ethyl and pyrrolidine carbons.- Resonances for the pyrimidine ring carbons, with the carbon bearing the chlorine atom shifted downfield. |

| Mass Spectrometry (MS) | - A molecular ion peak (M+) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[5] |

| Infrared (IR) Spectroscopy | - C-H stretching vibrations in the 2850-3000 cm⁻¹ region.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1650 cm⁻¹ region.- C-Cl stretching vibration around 700-800 cm⁻¹. |

Potential Applications in Drug Discovery: A Focus on Kinase Inhibition

Substituted pyrimidines are well-represented among kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 4-chloro substituent on the pyrimidine ring serves as a crucial attachment point for linking the scaffold to a hinge-binding motif, a common strategy in the design of ATP-competitive kinase inhibitors.

Hypothetical Signaling Pathway and Mechanism of Action

Given the structural similarities to known kinase inhibitors, it is plausible that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine could be a starting point for the development of inhibitors of protein kinases involved in cancer cell proliferation and survival, such as the PI3K/mTOR pathway.[6]

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Safety and Handling

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood.[9]

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

-

Conclusion and Future Directions

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a molecule of significant interest for medicinal chemists and drug discovery scientists. Its synthesis is achievable through straightforward and scalable chemical transformations. The presence of a reactive chlorine atom opens up a plethora of possibilities for further derivatization, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of protein kinases to uncover its full therapeutic potential. The insights provided in this guide aim to serve as a solid foundation for such endeavors.

References

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- Stanchev, S., et al. (2022). Chemical Composition and Biological Activity of Extracts from the Aerial Parts of Epilobium parviflorum Schreb. Molecules, 27(15), 4787.

-

Journal of Organic Chemistry. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN105622616A - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine.

-

Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

Carl Roth. (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Retrieved from [Link]

-

ResearchGate. (2025). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

-

PubMed. (1988). Structure of Ethyl 2-chloro-4-methyl-6-(1-pyrrolidinyl)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). EP1301489B1 - SYNTHESIS OF CHLORINATED PYRIMIDINES.

-

ResearchGate. (2012). Quantification of Four Major Metabolites of Embryotoxic N-Methyl- and N-Ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2007). Synthesis and NMR spectral studies of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Retrieved from [Link]

-

Bentham Science. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. Retrieved from [Link]

-

PubMed. (2012). Quantification of Four Major Metabolites of Embryotoxic N-methyl- And N-ethyl-2-pyrrolidone in Human Urine by Cooled-Injection Gas Chromatography and Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

PubMed. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]

-

PubMed. (1997). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][10][11]benzothiazepin-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Introduction

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a substituted pyrimidine derivative of significant interest to the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a foundational heterocyclic motif present in numerous natural products and synthetic pharmacophores, exhibiting a wide range of biological activities including antimicrobial and anticancer properties.[1] Furthermore, the pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to favorable pharmacokinetic properties.[2] The combination of these two privileged substructures, along with the specific substitution pattern, makes the target molecule a valuable building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of a robust and logical synthesis pathway for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. As a senior application scientist, the narrative emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a successful and reproducible synthesis. The pathway is designed around readily available starting materials and employs well-established chemical transformations, culminating in a critical, regioselective amination step.

Retrosynthetic Analysis and Pathway Strategy

The synthesis strategy is devised from a retrosynthetic disconnection of the target molecule. The primary disconnection occurs at the C2-N bond of the pyrimidine ring, identifying pyrrolidine and a 2,4-dichloro-6-ethylpyrimidine intermediate as the immediate precursors. This dichlorinated intermediate is, in turn, accessible from a corresponding dihydroxy pyrimidine (a uracil derivative) through a standard chlorination procedure. The uracil core itself can be constructed via a classical ring-forming condensation reaction.

This retrosynthetic logic dictates a three-step forward synthesis:

-

Pyrimidine Ring Formation: Construction of the 6-ethyluracil core.

-

Aromatic Chlorination: Conversion of the uracil derivative to the key 2,4-dichloro-6-ethylpyrimidine intermediate.

-

Regioselective Nucleophilic Aromatic Substitution (SNAr): Introduction of the pyrrolidine moiety at the C2 position.

The pivotal challenge in this pathway is achieving the correct regiochemistry in the final amination step, as dichloropyrimidines possess two reactive sites for nucleophilic attack. This guide will delve into the mechanistic rationale for controlling this selectivity.

Synthesis Pathway Overview

The following diagram illustrates the complete synthetic route from the starting materials to the final product.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation and elucidation of the mechanism of action for the novel chemical entity, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. In the absence of established biological targets, this document outlines a logical, multi-faceted research plan. By leveraging insights from the known pharmacology of structurally related 2,4-disubstituted pyrimidines, we propose a series of prioritized hypotheses and detail the requisite experimental workflows for their validation. This guide is intended to serve as a foundational resource for research teams embarking on the characterization of this and similar small molecules, emphasizing scientific integrity, experimental rigor, and data-driven decision-making.

Introduction and Compound Profile

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a synthetic small molecule featuring a pyrimidine core, a key heterocycle in numerous biologically active compounds. The pyrimidine scaffold is present in a wide array of therapeutics, with derivatives known to exhibit diverse pharmacological activities, including but not limited to kinase inhibition, receptor modulation, and antimicrobial effects.[1] The subject molecule's specific substitution pattern—a chloro group at position 4, an ethyl group at position 6, and a pyrrolidinyl moiety at position 2—suggests potential for high-affinity interactions with various biological targets.

Table 1: Physicochemical Properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and Related Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine | C11H16ClN3 | 225.72 | N/A |

| 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine | C9H12ClN3 | 197.66 | 2.5 |

| 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine | C12H17ClN4 | 252.74 | 3.1 |

Data compiled from publicly available chemical databases. XLogP3 is a computed measure of lipophilicity.

The chloro substituent, a common feature in pharmaceuticals, can influence metabolic stability and binding affinity.[2] The pyrrolidinyl group may engage in hydrogen bonding or hydrophobic interactions within a target's binding pocket. Given these structural features, a systematic investigation into the mechanism of action is warranted.

Postulated Mechanisms of Action and Target Classes

Based on the 2,4-disubstituted pyrimidine scaffold, we can hypothesize several potential mechanisms of action. The following sections will explore these possibilities, ranked by likelihood based on existing literature for similar compounds.

Hypothesis 1: Kinase Inhibition

The 2,4-disubstituted pyrimidine motif is a well-established scaffold for inhibitors of various protein kinases.[3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Numerous approved and investigational kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, competing for the enzyme's active site. The substitutions on the pyrimidine ring of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine could confer selectivity and potency for specific kinases.

Caption: Workflow for Investigating GPCR Modulation.

-

Objective: To determine if the compound binds to a specific GPCR.

-

Methodology:

-

Select a panel of GPCRs based on therapeutic relevance.

-

Use cell membranes expressing the target GPCR.

-

Incubate membranes with a known radiolabeled ligand and varying concentrations of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

-

Measure the displacement of the radioligand.

-

-

Data Analysis:

-

Calculate the Ki (inhibitory constant) value from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

-

-

Trustworthiness: This method is a gold standard for assessing direct binding interactions. A low Ki value indicates high binding affinity. Subsequent functional assays are necessary to determine if this binding translates to a cellular response.

Hypothesis 3: Other Potential Mechanisms

The versatility of the pyrimidine scaffold suggests other potential mechanisms that should be considered if the primary hypotheses are not validated. These include:

-

Ion Channel Modulation: The compound could potentially block or activate ion channels.

-

Enzyme Inhibition (Non-kinase): It may inhibit other classes of enzymes.

-

Antimicrobial Activity: Some pyrimidine derivatives possess antibacterial or antifungal properties. [1] A broad phenotypic screening approach in various cell-based assays can help to uncover unexpected activities and guide further mechanistic studies.

Advanced Mechanistic Studies and In Vivo Validation

Once a primary mechanism of action is confirmed through in vitro studies, further investigation is required to understand its physiological relevance.

Cellular Thermal Shift Assay (CETSA)

This technique can be used to confirm target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Gene Expression Profiling

Microarray or RNA-sequencing analysis of cells treated with 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine can reveal downstream effects on gene expression and provide insights into the affected signaling pathways.

In Vivo Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Should the in vitro data be compelling, the next logical step is to assess the compound's behavior in a living organism.

Table 2: Key Parameters for In Vivo Evaluation

| Study Type | Key Parameters | Rationale |

| Pharmacokinetics (PK) | Cmax, Tmax, AUC, Half-life, Bioavailability | To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. |

| Pharmacodynamics (PD) | Target modulation biomarkers, Physiological response | To demonstrate that the compound engages its target in vivo and elicits the expected biological effect. |

Conclusion

The elucidation of the mechanism of action for a novel compound like 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a systematic and iterative process. This guide provides a robust framework for initiating and advancing such an investigation. By beginning with broad, hypothesis-driven screening based on the compound's chemical scaffold and progressively narrowing the focus through rigorous in vitro and in vivo validation, a clear understanding of its biological activity can be achieved. This foundational knowledge is paramount for any future drug development efforts.

References

-

Aguilar, A., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 703699, 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

- Bolla, M., & Papishetty, S. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.

-

Sun, L., et al. (2004). 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(13), 3469-3472. [Link]

-

Shearer, B. G., et al. (2010). Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist. Journal of Medicinal Chemistry, 53(4), 1857–1861. [Link]

-

Gogoi, D., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Heliyon, 7(10), e08141. [Link]

-

Korycka-Machała, M., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Pharmacology, 13, 1004632. [Link]

-

Golden, J. E., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

-

Li, H., et al. (2016). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 59(17), 7967–7980. [Link]

- Yamanaka, H., Ogawa, S., & Sakamoto, T. (1975). OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. Chemical and Pharmaceutical Bulletin, 23(12), 3060-3064.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

- Quest Journals. (2022). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Journal of Research in Applied Science, 8(5), 10-14.

-

ResearchGate. (n.d.). Chemical structure of 2, 4-disubstituted pyrimidine derivatives. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a novel heterocyclic compound with significant, yet underexplored, therapeutic potential. In the absence of extensive direct biological data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's core structural motifs—the 2-aminopyrimidine scaffold and the pyrrolidine ring—to forecast its likely biological activities. We present a hypothesis-driven framework for its investigation, focusing on its potential as a kinase inhibitor for applications in oncology and inflammatory diseases. This guide details a proposed synthetic route, outlines a comprehensive screening cascade to elucidate its mechanism of action and biological efficacy, and provides detailed, field-tested experimental protocols. Through this in-depth analysis, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and unlock the full therapeutic value of this promising compound.

Introduction: Deconstructing a Molecule of Interest

The landscape of drug discovery is rich with opportunities presented by novel chemical entities. 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine stands as one such molecule, characterized by a confluence of structural features known to be critical for potent and selective biological activity. The core of the molecule is a pyrimidine ring, a privileged scaffold in medicinal chemistry renowned for its role in a multitude of approved drugs.[1] The 2-aminopyrimidine subclass, in particular, is a cornerstone of many kinase inhibitors.[2] This core is further functionalized with a pyrrolidine moiety, a five-membered nitrogen heterocycle that imparts favorable physicochemical properties, including enhanced solubility and three-dimensional complexity, which can lead to improved target engagement.[3]

The strategic placement of a chlorine atom and an ethyl group at the 4 and 6 positions of the pyrimidine ring, respectively, provides additional avenues for optimizing selectivity and potency. The chloro group can act as a key interaction point with target proteins, while the ethyl group can modulate lipophilicity and binding pocket interactions. Given these structural attributes, we hypothesize that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a prime candidate for development as a kinase inhibitor.

The Privileged Scaffolds: A Foundation for Biological Activity

The predicted biological activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is rooted in the well-established pharmacological profiles of its constituent parts.

-

The 2-Aminopyrimidine Core: This structural motif is a well-known "hinge-binder" in protein kinases, forming critical hydrogen bonds with the backbone of the kinase hinge region.[4] This interaction is a hallmark of many clinically successful kinase inhibitors used in oncology.[2] The pyrimidine scaffold is also found in molecules with a wide array of other biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][5]

-

The Pyrrolidine Ring: The inclusion of a pyrrolidine ring is a common strategy in medicinal chemistry to enhance a molecule's drug-like properties.[3] Its non-planar, saturated nature allows for a more precise three-dimensional fit into protein binding pockets compared to flat aromatic rings.[3] This can lead to increased potency and selectivity.[6] Furthermore, the pyrrolidine nitrogen can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein.[7]

Fused heterocyclic systems incorporating these motifs, such as pyrrolopyrimidines, have been shown to possess a broad range of potent pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[8][9]

A Proposed Synthetic Pathway

To enable the biological investigation of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a robust synthetic route is required. Below is a proposed multi-step synthesis, drawing upon established methodologies for the preparation of related pyrimidine derivatives.

Experimental Protocol: Synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

Step 1: Synthesis of 2,4-Diamino-6-ethylpyrimidine

-

In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add ethyl propionylacetate and guanidine hydrochloride.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with glacial acetic acid.

-

The resulting precipitate, 2,4-dihydroxy-6-ethylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Chlorination to 2,4-Dichloro-6-ethylpyrimidine

-

In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 2,4-dihydroxy-6-ethylpyrimidine from Step 1.

-

Heat the mixture to reflux for 2-3 hours.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2,4-dichloro-6-ethylpyrimidine.

Step 3: Amination to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

-

Dissolve the 2,4-dichloro-6-ethylpyrimidine from Step 2 in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add pyrrolidine and a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic route for 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

A Hypothesis-Driven Approach to Biological Characterization

Given the structural features of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, we propose a focused investigation into its potential as a kinase inhibitor. The pyrimidine core is a well-established ATP-competitive inhibitor scaffold, and the substituents offer opportunities for achieving high potency and selectivity.[10]

Initial Target Class Hypothesis: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[11] The 2-aminopyrimidine scaffold of our target compound is a known hinge-binding motif for many kinases.[4] Therefore, our primary hypothesis is that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine will exhibit inhibitory activity against one or more protein kinases.

The following diagram illustrates the general mechanism of ATP-competitive kinase inhibition:

Caption: Mechanism of ATP-competitive kinase inhibition.

Proposed Experimental Workflow for Biological Evaluation

A systematic, multi-tiered screening approach is recommended to efficiently characterize the biological activity of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Caption: A tiered approach for biological characterization.

Detailed Experimental Protocols

Tier 1: Broad Kinase Panel Screening

-

Objective: To identify the primary kinase targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine from a large, representative panel of kinases.

-

Methodology:

-

Utilize a commercially available kinase panel (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

-

Screen the compound at a single high concentration (e.g., 10 µM) against the panel.

-

The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

-

Results are expressed as a percentage of inhibition relative to a control.

-

Tier 2: Dose-Response and IC₅₀ Determination

-

Objective: To quantify the potency of the compound against the initial "hit" kinases identified in Tier 1.

-

Methodology:

-

For each hit kinase, perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution series).

-

Conduct the kinase activity assay at each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Hypothetical Data Summary Table:

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 75 |

Tier 3: Cellular Activity Assays

-

Objective: To determine if the compound can inhibit the target kinase within a cellular context and elicit a biological response.

-

Methodology (Example: Proliferation Assay for an Oncogenic Kinase):

-

Select a cancer cell line that is known to be dependent on the activity of the target kinase.

-

Plate the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound for a specified period (e.g., 72 hours).

-

Assess cell viability/proliferation using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

-

Calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

-

Tier 4: In Vivo Efficacy Studies

-

Objective: To evaluate the anti-tumor efficacy of the compound in a preclinical animal model.

-

Methodology (Example: Xenograft Mouse Model):

-

Implant the selected cancer cell line subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer the compound and vehicle control via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.

-

Monitor tumor growth over time by caliper measurements.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Conclusion and Future Directions

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Its chemical architecture, combining the privileged 2-aminopyrimidine and pyrrolidine scaffolds, suggests a high probability of potent and selective biological activity. The hypothesis-driven research plan outlined in this guide provides a clear and efficient path to elucidating the therapeutic potential of this molecule.

Future work should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and selectivity of this chemical series. Modifications to the ethyl group at the 6-position and substitution on the pyrrolidine ring could be explored to enhance interactions with the target kinase. Furthermore, a thorough investigation of the compound's pharmacokinetic and pharmacodynamic properties will be crucial for its advancement as a clinical candidate.

By following the systematic approach detailed in this guide, research teams can effectively navigate the early stages of drug discovery and unlock the full therapeutic potential of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine and its analogs.

References

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 804-814. [Link]

-

Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]

-

Vippagunta, S. R., Brittain, H. G., & Grant, D. J. W. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26. [Link]

-

Bara, T. J., & Tadesse, S. (2022). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 243, 114763. [Link]

-

Dandepally, S. R., & Williams, A. (2009). Chemistry of 2-aminopyrimidine. Arkivoc, 2009(1), 1-35. [Link]

-

Katritzky, A. R., & Rachwal, S. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews, 96(5), 1779-1804. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2018). Pyrrolopyrimidine in medicinal chemistry: a review. European Journal of Medicinal Chemistry, 158, 927-942. [Link]

-

Organic Syntheses Procedure, 2,4-diamino-6-hydroxypyrimidine. [Link]

-

Hoelzner, M., Hassan, U., Seebacher, W., Dolensky, J., Hochegger, P., Kaiser, M., ... & Weis, R. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie-Chemical Monthly, 151(9), 1375-1385. [Link]

-

Frontiers in Chemistry. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

-

MDPI. (2019). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]

- Google Patents. (2005).

-

Wikipedia. (2023). Pyrrolidine. [Link]

-

Organic Syntheses. (1963). 2,4-diamino-6-hydroxypyrimidine. [Link]

-

Klutchko, S. R., Hamby, J. M., & Major, T. C. (1998). Structure-activity relationships for a novel series of pyrido [2, 3-d] pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 41(17), 3276-3292. [Link]

-

World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]

-

ResearchGate. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. [Link]

-

ACS Publications. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. [Link]

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

ResearchGate. (2019). Synthesis of 4-Chloro-2,6-bis(1H-imidazol-2-yl)pyridine. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 8. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine potential therapeutic targets

An In-Depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1][2] This guide focuses on the potential therapeutic applications of a specific derivative, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. While direct biological data for this compound is not publicly available, a comprehensive analysis of its structural motifs—the 2,4,6-trisubstituted pyrimidine core and the 2-pyrrolidinyl group—provides a strong foundation for hypothesizing its potential molecular targets. This document synthesizes information from structurally related compounds to propose a rational, evidence-based approach for identifying and validating the therapeutic targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, with a primary focus on the human kinome.

Introduction: The Pyrimidine Scaffold as a Privileged Structure

The pyrimidine ring is a fundamental heterocyclic aromatic compound and a key component of nucleobases such as cytosine, thymine, and uracil.[2] Its prevalence in biologically active molecules has rendered it a "privileged scaffold" in drug discovery. The versatility of the pyrimidine core allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[2] Clinically approved drugs containing the pyrimidine nucleus, such as Imatinib (an anti-cancer agent) and Rilpivirine (an anti-viral), underscore the therapeutic potential of this chemical class.[1]

The subject of this guide, 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, features a 2,4,6-trisubstituted pyrimidine core. This specific substitution pattern has been extensively explored in the development of kinase inhibitors.

Structural Deconstruction and Target Hypothesis

The structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine can be deconstructed into two key pharmacophoric elements: the substituted pyrimidine core and the pyrrolidine moiety.

-

The 2,4,6-Trisubstituted Pyrimidine Core: The arrangement of substituents on the pyrimidine ring is critical for target engagement. The 2-pyrrolidinyl and 4-chloro groups are particularly significant as they can participate in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of protein kinases. The 6-ethyl group may contribute to selectivity by interacting with a specific hydrophobic pocket in the target protein.

-

The Pyrrolidine Moiety: The pyrrolidine ring is a common feature in drug candidates and can enhance aqueous solubility and improve physicochemical properties.[3][4] The nitrogen atom can act as a hydrogen bond acceptor, and the overall non-planar structure of the ring can facilitate optimal spatial arrangement for target binding.[4]

Based on these structural features and the known targets of analogous compounds, we hypothesize that 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is a potential modulator of protein kinases.

Potential Therapeutic Targets: A Focus on the Kinome

The human kinome represents a significant class of drug targets, particularly in oncology, immunology, and neurology. The 2,4-disubstituted pyrimidine scaffold has been successfully employed to develop inhibitors for several kinase families.

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases

2,4-Disubstituted pyrimidines have been identified as a novel class of inhibitors of Kinase Insert Domain Receptor (KDR), also known as VEGFR-2.[5] KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.

-

Rationale: The general structure of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine aligns with the pharmacophore of known KDR inhibitors. The pyrimidine core can mimic the hinge-binding motif of ATP, while the substituents at the 2, 4, and 6 positions can occupy adjacent hydrophobic pockets.

Aurora Kinases

The Aurora kinase family (Aurora A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anti-cancer drug development.[6] Several 2,4-disubstituted pyrimidine derivatives have been reported as potent inhibitors of Aurora kinases.[6][7]

-

Rationale: The substitution pattern of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is conducive to binding within the ATP-binding site of Aurora kinases. The chloro and ethyl groups could confer selectivity between Aurora A and Aurora B, which have highly homologous ATP-binding sites.[6]

Epidermal Growth Factor Receptor (EGFR) Kinase

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor proliferation. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of certain cancers, particularly non-small cell lung cancer.[8] The 2,4-diaminopyrimidine scaffold is a key feature in some EGFR inhibitors.[2]

-

Rationale: Although our compound has a 2-pyrrolidinyl group instead of a 2-amino group, the nitrogen atom can still participate in key hydrogen bonding interactions within the EGFR active site. The overall scaffold is similar to that of known third-generation EGFR inhibitors.

Microtubule Affinity-Regulating Kinase 4 (MARK4)

Recent research has identified 4,6-disubstituted pyrimidines as inhibitors of MARK4, a kinase implicated in the pathology of Alzheimer's disease.[1] MARK4 phosphorylates microtubule-associated proteins, impacting cytoskeletal dynamics.[1]

-

Rationale: The 4-chloro and 6-ethyl substitution of our target compound fits the general profile of these reported MARK4 inhibitors. This suggests a potential therapeutic application in neurodegenerative disorders.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine. The following experimental workflows provide a comprehensive strategy.

Initial Target Class Screening: Kinase Panel Profiling

The most direct way to test our primary hypothesis is to screen the compound against a broad panel of human kinases.

Experimental Protocol: Kinase Panel Screening

-

Compound Preparation: Solubilize 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine in 100% DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: Prepare serial dilutions of the compound in an appropriate assay buffer.

-

Kinase Reactions: Perform in vitro kinase activity assays using a commercially available kinase panel (e.g., DiscoverX, Eurofins). These assays typically measure the phosphorylation of a substrate peptide by each kinase in the presence of the test compound.

-

Data Analysis: Calculate the percent inhibition for each kinase at a given compound concentration (e.g., 1 µM and 10 µM).

-

Hit Identification: Identify "hits" as kinases that show significant inhibition (e.g., >50%) at the screening concentration.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| KDR | [Experimental Data] | [Experimental Data] |

| Aurora A | [Experimental Data] | [Experimental Data] |

| Aurora B | [Experimental Data] | [Experimental Data] |

| EGFR (WT) | [Experimental Data] | [Experimental Data] |

| EGFR (T790M) | [Experimental Data] | [Experimental Data] |

| MARK4 | [Experimental Data] | [Experimental Data] |

| ... (other kinases) |

Logical Workflow for Kinase Panel Screening

Caption: Workflow for initial kinase target identification.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm that the compound engages its target in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: CETSA

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing a hit kinase) and treat with either the compound or vehicle (DMSO).

-

Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate and heat at a range of temperatures.

-

Protein Separation and Detection: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.

-

Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow Diagram

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Unbiased Target Identification: Affinity Chromatography

To identify potential targets beyond kinases, an unbiased approach such as affinity chromatography can be employed.

Experimental Protocol: Affinity Chromatography

-

Compound Immobilization: Synthesize a derivative of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine with a linker for immobilization to a solid support (e.g., sepharose beads).

-

Cell Lysate Preparation: Prepare a lysate from a relevant cell line or tissue.

-

Affinity Pull-down: Incubate the cell lysate with the compound-immobilized beads. As a control, use beads without the compound.

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

-

Candidate Validation: Validate potential targets identified by mass spectrometry using orthogonal assays such as CETSA or enzymatic assays.

Affinity Chromatography Workflow Diagram

Caption: Unbiased target identification via affinity chromatography.

Conclusion and Future Directions

While 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is an understudied molecule, its structural similarity to known bioactive compounds, particularly kinase inhibitors, provides a strong rationale for investigating its therapeutic potential. The proposed workflows, from broad kinase screening to unbiased affinity-based methods, offer a comprehensive strategy for identifying and validating its molecular targets. The identification of specific, high-affinity targets will be the crucial first step in developing this compound into a potential therapeutic candidate for diseases such as cancer or neurodegenerative disorders. Further optimization of the scaffold through medicinal chemistry efforts will likely be necessary to enhance potency, selectivity, and drug-like properties.

References

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., Yousuf, M., Siddiqui, N., Alam, P., & Khan, S. A. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Frontiers in Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750883, 4-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine. Retrieved from [Link]

-

Aguilar, A., Lu, J., Liu, L., Du, D., Bernard, D., McEachern, D., ... & Wang, S. (2017). Discovery of 4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819–2839. [Link]

-

Al-Suwailem, A. M., Al-Omair, M. A., Al-Qahtani, S. D., & El-Emam, A. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]

-

Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (2000). 2,4-disubstituted Pyrimidines: A Novel Class of KDR Kinase Inhibitors. Journal of Medicinal Chemistry, 43(14), 2655–2663. [Link]

-

Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(1), 245. [Link]

-

Li, R., Rosborough, K., & Li, W. (2014). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Medicinal Chemistry Letters, 5(5), 568–573. [Link]

-

Vitale, P., Scilimati, A., & Lograno, M. D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3387. [Link]

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Liu, Q. (2020). Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126874. [Link]

-

ResearchGate. (n.d.). Design and synthesis of a novel pyrrolidinyl pyrido pyrimidinone derivative as a potent inhibitor of PI3Kα and mTOR. Retrieved from [Link]

-

Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Ostoot, F. H. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15998. [Link]

-

ResearchGate. (n.d.). Synthesis and Antitumor Evaluation of 6-Thioxo-, 6-Oxo- and 2,4-Dioxopyrimidine Derivatives. Retrieved from [Link]

-

Reddy, J. K., Lalwani, N. D., Qureshi, S. A., Reddy, M. K., & Moehle, C. M. (1981). Hepatic effects of some [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643) analogs in the mouse. Drug and Chemical Toxicology, 4(1), 19–35. [Link]

-

Piras, S., Corona, P., Carta, A., & Loddo, R. (2007). A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity. Il Farmaco, 62(10), 841–852. [Link]

-

El-Damasy, A. K., Lee, J. A., & Kim, H. Y. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6563. [Link]

-

Bavetsias, V., Large, J. M., & Sun, C. (2010). A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B. Journal of Medicinal Chemistry, 53(15), 5283–5297. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67432, 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

-

Frankowski, K. J., Wang, C., & Patel, V. F. (2022). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry, 65(1), 485–504. [Link]

-

Zhang, S., Wang, F., & Ke, S. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry, 149, 133–147. [Link]

Sources

- 1. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4-disubstituted pyrimidines: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine: Synthesis, Properties, and Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. While specific literature on this exact molecule is limited, this document synthesizes available data on its chemical identity, outlines a probable synthetic route based on established pyrimidine chemistry, and discusses its potential applications in drug discovery by drawing parallels with structurally related compounds. This guide serves as a foundational resource for researchers investigating novel pyrimidine-based therapeutic agents, offering insights into its synthesis, characterization, and prospective biological significance.

Introduction: The Significance of the Pyrimidine-Pyrrolidine Scaffold

The fusion of pyrimidine and pyrrolidine rings in a single molecular entity creates a scaffold with significant potential in medicinal chemistry. Pyrimidine derivatives are integral components of nucleic acids and are found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent motif in natural products and synthetic drugs, contributing to the molecule's three-dimensional structure and often playing a crucial role in its interaction with biological targets.[4] The combination of these two pharmacophores in 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine suggests a molecule with potential for diverse biological activities, making it a person of interest for drug discovery programs.

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine is provided in the table below.

| Property | Value | Source |

| CAS Number | 901586-62-7 | [5][6] |

| Molecular Formula | C₁₀H₁₄ClN₃ | [5][6] |

| Molecular Weight | 211.69 g/mol | [5][6] |

| IUPAC Name | 4-Chloro-6-ethyl-2-(pyrrolidin-1-yl)pyrimidine | |

| SMILES | ClC1=CC(CC)=NC(N2CCCC2)=N1 | [5][6] |

| Physical Form | Solid | [5] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis would likely proceed in two main stages: the formation of a dichlorinated pyrimidine core, followed by the selective substitution with pyrrolidine.

Caption: Proposed two-stage synthesis of 4-Chloro-6-ethyl-2-pyrrolidin-1-ylpyrimidine.

Detailed Experimental Considerations

Stage 1: Synthesis of the Dichlorinated Pyrimidine Precursor

The synthesis of a 2,4-dichloro-6-alkylpyrimidine is a common transformation in heterocyclic chemistry. Typically, this involves the cyclocondensation of a β-ketoester or a related species with urea or a derivative to form a dihydroxypyrimidine, followed by chlorination.

Exemplary Protocol for a Related Dichloropyrimidine Synthesis:

-

Step 1: Cyclocondensation. A suitable starting material like diethyl ethylmalonate would be reacted with urea in the presence of a strong base such as sodium ethoxide to yield 4,6-dihydroxy-2-ethylpyrimidine.

-

Step 2: Chlorination. The resulting dihydroxypyrimidine would then be treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with gentle heating, to replace the hydroxyl groups with chlorine atoms, yielding 2,4-dichloro-6-ethylpyrimidine.[7]

Stage 2: Nucleophilic Aromatic Substitution (SNAr) with Pyrrolidine